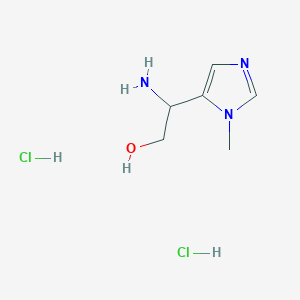
2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a heterocyclic compound that belongs to the class of thiophene derivatives. It has a molecular weight of 360.46 g/mol and a chemical formula of C17H22N2O3S2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Unique Properties
One study outlines the synthesis and unique properties of compounds with complex structures involving sulfur and nitrogen groups, similar to the target compound. The research focuses on the chemical behavior of these compounds under different conditions and their potential applications in developing novel chemical entities with unique reactivity and stability profiles (Nakayama et al., 1998).
Biologically Active Compounds
Research into thiophene derivatives, which share structural similarities with the target molecule, reveals their potential as inhibitors of certain enzymes or receptors, indicating possible therapeutic applications. For example, studies have synthesized and evaluated thiourea derivatives for their antipathogenic activity, showing significant effects against certain strains of bacteria, suggesting their potential in developing new antimicrobial agents (Limban et al., 2011).
Material Science Applications
Compounds related to the query molecule have been used in the synthesis of polyamides and poly(amide-imide)s, illustrating the relevance of such chemical structures in creating new materials with desirable properties such as high thermal stability and solubility in various solvents. This research contributes to advancements in polymer science, particularly in developing high-performance materials for various applications (Saxena et al., 2003).
Chemical Synthesis Techniques
The exploration of chemical synthesis techniques for compounds with similar structures to the target molecule enhances our understanding of chemical reactivity and provides methods for constructing complex molecules. This knowledge is crucial for both the development of new drugs and the synthesis of materials with specific properties. For example, research into the chlorosulfonation of N-benzyl carboxamides reveals methods for introducing sulfonate groups into aromatic compounds, a key step in synthesizing many biologically active and industrially relevant chemicals (Cremlyn et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-4-20(5-2)26(23,24)13-8-6-12(7-9-13)15(21)19-17-14(10-11-25-17)16(22)18-3/h6-11H,4-5H2,1-3H3,(H,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPCFDCYIHXURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)


![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)



